Enhanced Potency Against Butirosin-Resistant Pseudomonas aeruginosa: Direct MIC Comparison
In a direct head-to-head comparison, 5''-amino-4',5''-dideoxybutirosin A (as the sulfate salt) demonstrates significantly lower minimum inhibitory concentrations (MICs) against butirosin-resistant Pseudomonas aeruginosa strains compared to butirosin A [1]. For example, against P. aeruginosa strain Aquilar (butirosin-resistant), the MIC is 25 µg/mL for the test compound versus >200 µg/mL for butirosin, representing an over 8-fold improvement in potency [1]. Against P. aeruginosa strain 130 (gentamicin-resistant), the MIC is 6.3 µg/mL for the test compound compared to 25 µg/mL for butirosin, a 4-fold enhancement [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 25 µg/mL (P. aeruginosa Aquilar); 6.3 µg/mL (P. aeruginosa 130) |
| Comparator Or Baseline | Butirosin A: >200 µg/mL (P. aeruginosa Aquilar); 25 µg/mL (P. aeruginosa 130) |
| Quantified Difference | >8-fold reduction in MIC for P. aeruginosa Aquilar; 4-fold reduction for P. aeruginosa 130 |
| Conditions | Microtitration in Tryptic Soy Broth (TSB) in vitro antibacterial screening |
Why This Matters
This quantitative advantage confirms that 5''-amino-4',5''-dideoxybutirosin A maintains antimicrobial efficacy where butirosin A fails, making it essential for studies involving resistant clinical isolates.
- [1] Process for preparing 5"-amino-4',5"-dideoxybutirosin A. US Patent 3,983,102. 1976 Sep 28. View Source
